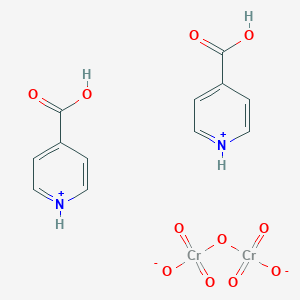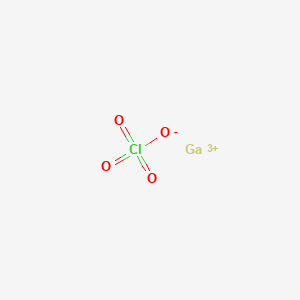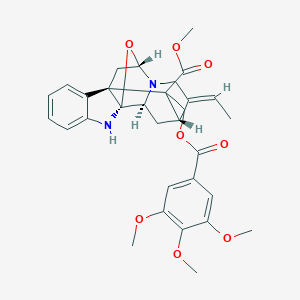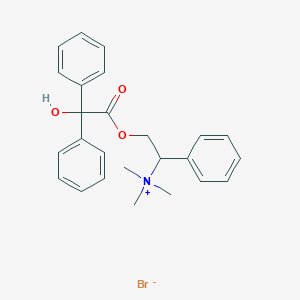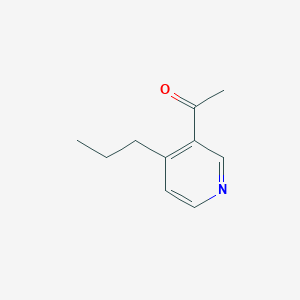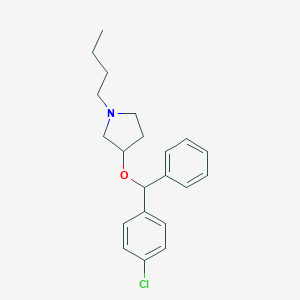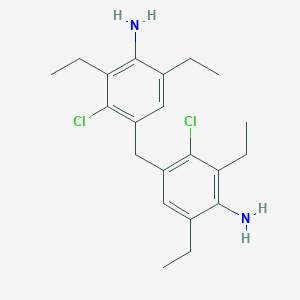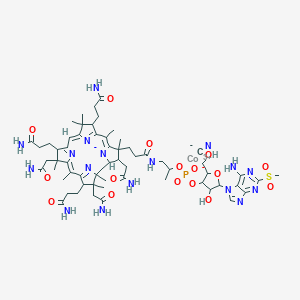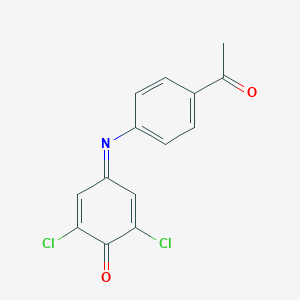
2,5-Cyclohexadien-1-one, 4-((p-acetylphenyl)imino)-2,6-dichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Cyclohexadien-1-one, 4-((p-acetylphenyl)imino)-2,6-dichloro- is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as 4-(p-acetylphenylimino)-2,6-dichlorocyclohexa-2,5-dien-1-one or PAC.
Applications De Recherche Scientifique
2,5-Cyclohexadien-1-one, 4-((p-acetylphenyl)imino)-2,6-dichloro- has been studied for its potential applications in various fields of science. One of the most promising applications is in the field of organic electronics. PAC has been shown to exhibit high electron mobility and can be used as a semiconductor material in organic field-effect transistors.
Mécanisme D'action
The mechanism of action of 2,5-Cyclohexadien-1-one, 4-((p-acetylphenyl)imino)-2,6-dichloro- is not fully understood. However, it has been suggested that PAC may act as an inhibitor of enzymes involved in the biosynthesis of prostaglandins, which are involved in inflammation and pain.
Effets Biochimiques Et Physiologiques
Studies have shown that 2,5-Cyclohexadien-1-one, 4-((p-acetylphenyl)imino)-2,6-dichloro- has anti-inflammatory and analgesic effects. It has also been shown to have antioxidant properties and can protect against oxidative stress-induced damage in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,5-Cyclohexadien-1-one, 4-((p-acetylphenyl)imino)-2,6-dichloro- in lab experiments is its high purity and stability. However, one limitation is that it can be difficult to synthesize in large quantities.
Orientations Futures
There are several future directions that could be explored in the research of 2,5-Cyclohexadien-1-one, 4-((p-acetylphenyl)imino)-2,6-dichloro-. These include:
1. Further studies on the mechanism of action of PAC and its potential applications in the treatment of inflammatory diseases.
2. Investigation of the use of PAC in organic electronics and other materials science applications.
3. Development of new synthesis methods for PAC that are more efficient and scalable.
4. Exploration of the potential use of PAC as a scaffold for the design of new drugs and chemical compounds.
5. Investigation of the toxicological effects of PAC and its potential use in biomedical applications.
Conclusion:
In conclusion, 2,5-Cyclohexadien-1-one, 4-((p-acetylphenyl)imino)-2,6-dichloro- is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of PAC have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Méthodes De Synthèse
The synthesis of 2,5-Cyclohexadien-1-one, 4-((p-acetylphenyl)imino)-2,6-dichloro- involves the reaction of 2,6-dichloro-4-nitrophenol with p-acetylphenylhydrazine followed by cyclization with acetic anhydride. This method was first reported by C. R. Ganellin and J. W. Kebbell in 1968.
Propriétés
Numéro CAS |
101564-11-8 |
|---|---|
Nom du produit |
2,5-Cyclohexadien-1-one, 4-((p-acetylphenyl)imino)-2,6-dichloro- |
Formule moléculaire |
C14H9Cl2NO2 |
Poids moléculaire |
294.1 g/mol |
Nom IUPAC |
4-(4-acetylphenyl)imino-2,6-dichlorocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C14H9Cl2NO2/c1-8(18)9-2-4-10(5-3-9)17-11-6-12(15)14(19)13(16)7-11/h2-7H,1H3 |
Clé InChI |
ZMKDHOBBPFBRLO-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)N=C2C=C(C(=O)C(=C2)Cl)Cl |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)N=C2C=C(C(=O)C(=C2)Cl)Cl |
Autres numéros CAS |
101564-11-8 |
Synonymes |
4-[(p-Acetylphenyl)imino]-2,6-dichloro-2,5-cyclohexadien-1-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



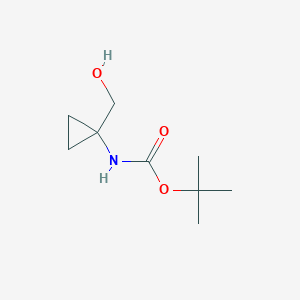
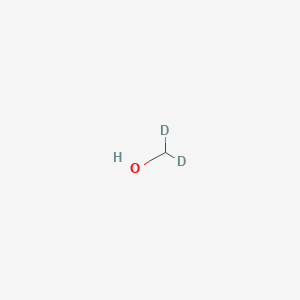
![[(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B10891.png)
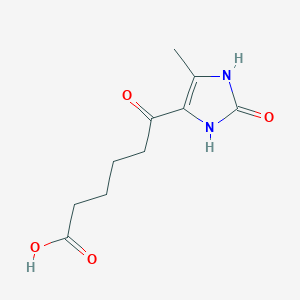
![Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI)](/img/structure/B10893.png)
